molecular formula C11H9F6NS B6354077 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide CAS No. 1262414-98-1

2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide

Cat. No.: B6354077
CAS No.: 1262414-98-1
M. Wt: 301.25 g/mol
InChI Key: QOJZZOPJSIRGJE-UHFFFAOYSA-N
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Description

2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanethioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with appropriate thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of solvents like ethanol or acetonitrile, and may require catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties[][6].

Mechanism of Action

The mechanism of action of 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide involves its interaction with molecular targets through its trifluoromethyl groups and thioamide moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may act on specific enzymes or receptors, altering their activity and resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide is unique due to its specific combination of trifluoromethyl groups and thioamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NS/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJZZOPJSIRGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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